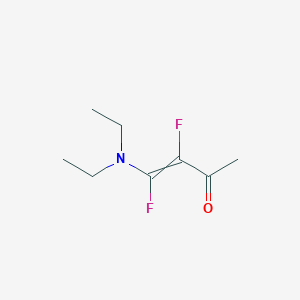
4-(Diethylamino)-3,4-difluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-3,4-difluorobut-3-en-2-one is an organic compound characterized by the presence of diethylamino and difluoro functional groups attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one typically involves the reaction of diethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the use of 3,4-difluorobut-3-en-2-one as the starting material, which is reacted with diethylamine in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and yield. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-3,4-difluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and thiols.
Applications De Recherche Scientifique
4-(Diethylamino)-3,4-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-3,4-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds with active sites of enzymes, while the difluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diethylamino)salicylaldehyde
- 4-Dimethylaminopyridine
- 4-Aminoquinolines (e.g., Chloroquine, Amodiaquine)
Comparison
4-(Diethylamino)-3,4-difluorobut-3-en-2-one is unique due to the presence of both diethylamino and difluoro groups, which confer distinct chemical and biological properties. Compared to 4-(Diethylamino)salicylaldehyde, it has enhanced stability and reactivity due to the difluoro groups. In contrast to 4-Dimethylaminopyridine, it exhibits different reactivity patterns due to the butenone backbone.
Propriétés
Numéro CAS |
91275-40-0 |
|---|---|
Formule moléculaire |
C8H13F2NO |
Poids moléculaire |
177.19 g/mol |
Nom IUPAC |
4-(diethylamino)-3,4-difluorobut-3-en-2-one |
InChI |
InChI=1S/C8H13F2NO/c1-4-11(5-2)8(10)7(9)6(3)12/h4-5H2,1-3H3 |
Clé InChI |
RSYRRHBZDHIHIT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=C(C(=O)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


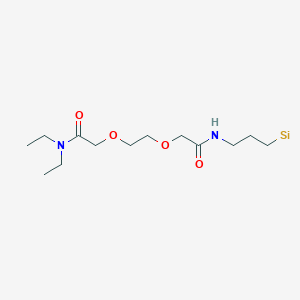
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
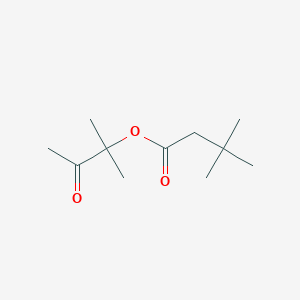

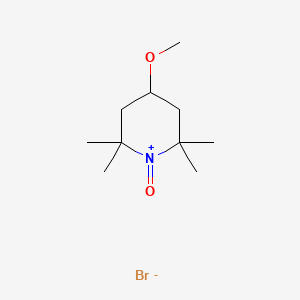

![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
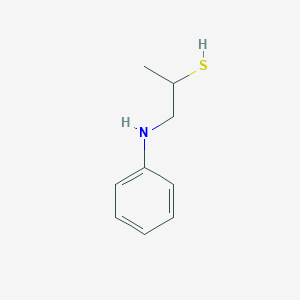
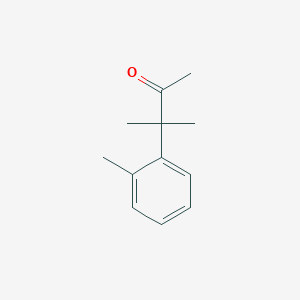
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
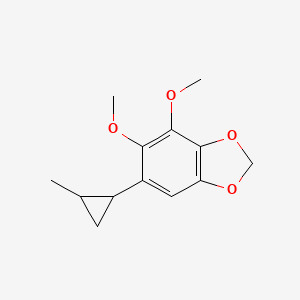
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)

![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
